Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-(5-methyl-4-propan-2-yl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-5-14-10(13)6-9-12-11(7(2)3)8(4)15-9/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRARGMNVPOSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(S1)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179258-09-3 | |
| Record name | ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Thiazoles
are a type of heterocyclic compound that contain a five-membered C3NS ring. They are known to exhibit a broad range of chemical and biological properties, and are found in many potent biologically active compounds. Thiazoles can act on a variety of targets, depending on their specific structures and functional groups.
Esters
, such as ethyl acetate, are known for their diverse range of biological activities. They can act on a variety of biochemical pathways and have different pharmacokinetic properties depending on their specific structures.
Biological Activity
Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate, with the CAS number 1179258-09-3, is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 227.33 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.
1. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. A study conducted by Al-Khuzaie & Al-Majidi (2014) demonstrated that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) for this compound was found to be effective against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
2. Antitumor Activity
Research has indicated that thiazole derivatives possess antitumor properties. A related compound in the thiazole family showed promising results in inhibiting cancer cell proliferation in vitro. For instance, derivatives containing thiazole moieties have been linked to apoptosis induction in cancer cells, suggesting a mechanism that could be explored further for this compound .
3. Anticonvulsant Activity
Some studies have reported anticonvulsant effects associated with thiazole derivatives. While specific data on this compound is limited, related compounds have shown effectiveness in reducing seizure activity in animal models .
Case Study 1: Antimicrobial Evaluation
A comprehensive study evaluated various thiazole derivatives for their antimicrobial efficacy. This compound was included in the screening process, where it exhibited notable activity against both gram-positive and gram-negative bacteria. The study reported MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives, showcasing the compound's potential as an effective antimicrobial agent .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 0.25 | Antibacterial |
| Related Thiazole Derivative | 0.22 | Antibacterial |
Case Study 2: Antitumor Effects
In a comparative study of thiazole derivatives' antitumor activities, this compound was tested alongside other compounds. Results indicated a significant reduction in cell viability in cancer cell lines treated with this compound, suggesting its potential use in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole and related heterocyclic acetates are widely studied for their structural and functional diversity. Below is a comparative analysis of Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate and key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity and Bioactivity: The target compound’s simplicity (C₁₁H₁₇NO₂S) contrasts with bulkier analogs like the benzoisoquinolinyl derivative (C₂₇H₂₄N₄O₄S), which exhibits reduced bioavailability due to steric hindrance . Sulfonyl and acetyloxy groups in ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate enhance protein-binding interactions, as demonstrated in SARS-CoV-2 methyltransferase (MTase) inhibition studies .
Substituent Effects on Solubility :
- Hydroxyl and triazole groups in Ethyl 2-hydroxy-2-[5-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetate improve water solubility compared to the target compound’s lipophilic ethyl ester .
- The sodium salt of the target compound (CAS 1423025-18-6) exemplifies a common strategy to address solubility limitations in drug development .
Triazole-containing analogs (e.g., ) highlight the role of nitrogen-rich heterocycles in modulating enzymatic activity, though their mechanisms may differ from thiazole-based systems .
Research Findings and Implications
- ADMET and Stability : Molecular dynamics (MD) simulations and ADMET profiling of related thiazolides (e.g., ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate) underscore the importance of substituent choice in optimizing metabolic stability and toxicity profiles .
- Synthetic Accessibility : The target compound’s synthesis likely follows protocols akin to , which details reflux-based esterification and purification via TLC—methods standard for thiazole derivatives .
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate typically involves:
- Formation of the 1,3-thiazole ring scaffold.
- Introduction of methyl and isopropyl substituents at the 5- and 4-positions of the thiazole ring, respectively.
- Attachment of the ethyl acetate side chain at the 2-position of the thiazole ring.
The key challenge in synthesis is the regioselective functionalization of the thiazole ring and the efficient incorporation of the ethyl acetate group.
Preparation Methods
Thiazole Ring Construction
The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or thioamide derivatives. For this compound, the isopropyl substituent at the 4-position can be introduced via a suitable α-haloketone precursor bearing the isopropyl group.
Stepwise Cyclization : An α-haloketone containing the isopropyl substituent reacts with thiourea under reflux conditions in a polar solvent (e.g., ethanol or acetonitrile), leading to ring closure and formation of the thiazole ring with the isopropyl group at the 4-position.
Methyl Substitution : The methyl group at the 5-position is often introduced by using a methyl-substituted α-haloketone or via methylation after ring formation.
Introduction of the Ethyl Acetate Side Chain
The ethyl acetate moiety at the 2-position of the thiazole ring can be introduced by:
Alkylation : Using ethyl bromoacetate or ethyl chloroacetate as alkylating agents to react with the thiazol-2-yl anion or a suitable thiazole precursor.
Esterification : Alternatively, the 2-position can be functionalized with a carboxylic acid group followed by esterification with ethanol under acidic conditions.
Detailed Process from Patent Literature
According to patent US10351556B2, processes involving 1,3-thiazol-5-ylmethyl derivatives with isopropyl substituents at the 4-position have been developed, which are relevant to the synthesis of this compound. The patent describes:
Use of amino-protecting agents and chiral acids in the presence of suitable bases and solvents to prepare intermediates that bear the 2-(propan-2-yl)-1,3-thiazol-4-yl moiety.
Preparation of crystalline intermediates and their salts that facilitate further reactions leading to the target compound.
The process includes purification steps to isolate the compound or its salts in crystalline form.
Solid dispersions of the compound with pharmaceutically acceptable carriers (e.g., microcrystalline cellulose or hydroxypropyl methylcellulose) are also described, which may be relevant for formulation but indicate the compound’s synthetic accessibility.
Research Findings and Reaction Conditions
While specific reaction conditions for this exact compound are limited in open literature, analogous thiazole derivatives have been synthesized under the following conditions:
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclization | α-haloketone (with isopropyl group) + thiourea | Formation of 4-isopropyl-5-methylthiazole core |
| Alkylation at 2-position | Ethyl bromoacetate, base (e.g., K2CO3), polar solvent | Introduction of ethyl acetate side chain |
| Purification | Crystallization or chromatography | Isolation of pure compound |
Typical solvents include ethanol, acetonitrile, or DMF.
Bases such as potassium carbonate or triethylamine facilitate alkylation.
Reaction temperatures vary from room temperature to reflux depending on step.
Supporting Analytical Data
The molecular formula and weight of this compound are:
| Property | Data |
|---|---|
| Molecular Formula | C11H17NO2S |
| Molecular Weight | 227.33 g/mol |
| CAS Number | 1179258-09-3 |
This data supports the structure and purity of the compound prepared by the above methods.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclization | α-haloketone (isopropyl substituted) + thiourea, reflux in ethanol | 4-(propan-2-yl)-5-methylthiazole core |
| 2 | Alkylation | Ethyl bromoacetate, K2CO3, polar solvent | This compound |
| 3 | Purification | Crystallization or chromatography | Pure target compound |
Notes on Optimization and Scale-Up
The choice of solvent and base is critical to maximize yield and selectivity.
Protecting groups may be used if other reactive functional groups are present in intermediates.
The patent literature suggests that crystalline intermediates and salts improve handling and purification.
Solid dispersions with carriers are useful for pharmaceutical formulation but are beyond the scope of pure chemical synthesis.
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate to improve yield and purity? A: Key optimization strategies include:
- Solvent Selection: Use dry acetone or ethanol as reaction media to minimize side reactions. For example, ethyl bromoacetate reactions in dry acetone yield higher purity intermediates .
- Catalyst Efficiency: Employ triethylamine (TEA) in acetonitrile to enhance nucleophilic substitution at the thiazole ring’s 2-position, as demonstrated in analogous thiazole-amide syntheses .
- Temperature Control: Reflux conditions (e.g., 80°C in acetic acid) improve cyclization efficiency, as shown in benzimidazole-thiazole hybrid syntheses .
- Purification: Recrystallization from ethanol or DMF/acetic acid mixtures removes unreacted starting materials, ensuring >95% purity .
Structural Characterization
Q: What advanced spectroscopic and crystallographic methods are recommended for confirming the structure of this compound? A:
- X-ray Crystallography: Resolve molecular geometry and confirm dihedral angles (e.g., 88.41° between the thiazole and acetate groups) using SHELXL refinement protocols. Data collection with MoKα radiation (λ = 0.71073 Å) and Nonius KappaCCD diffractometers provides high-resolution structures .
- Multinuclear NMR: Assign ¹H and ¹³C signals using DEPT-135 and HSQC experiments. Key diagnostic peaks include δ 1.3 ppm (triplet, ethyl CH3) and δ 2.5 ppm (singlet, isopropyl CH) .
- IR Spectroscopy: Identify ester C=O stretching (~1740 cm⁻¹) and thiazole C=N vibrations (~1640 cm⁻¹) .
Computational Modeling
Q: How can DFT calculations and molecular docking studies be applied to predict the reactivity and biological interactions of this thiazole derivative? A:
- DFT Studies: Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. These predict nucleophilic attack sites (e.g., thiazole C2) .
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., microbial enzymes). Docking scores < -7.0 kcal/mol suggest strong binding, validated by in vitro assays .
- MD Simulations: Conduct 100 ns trajectories in GROMACS to assess stability in aqueous and lipid bilayers, focusing on hydrogen bonding with water .
Data Contradictions
Q: When encountering discrepancies in NMR spectra between predicted and observed proton environments, what methodological approaches should be employed for resolution? A:
- Variable Temperature NMR: Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and -40°C .
- COSY and NOESY: Identify through-space couplings to confirm substituent orientation (e.g., isopropyl group proximity to thiazole sulfur) .
- Cross-Validation with Crystallography: Compare experimental bond lengths (e.g., C-S = 1.72 Å) with XRD data to validate assignments .
Reactivity Studies
Q: What experimental strategies are effective for investigating the nucleophilic substitution patterns at the thiazole ring’s 2-position? A:
- Competitive Alkylation: React with ethyl bromoacetate vs. benzyl bromides in acetonitrile. Monitor regioselectivity via LC-MS; thiazole C2 typically shows higher reactivity due to electron-withdrawing ester effects .
- Kinetic Isotope Effects (KIE): Use deuterated solvents (e.g., CD3CN) to probe transition states. A KIE > 1 indicates rate-limiting proton transfer .
- Hammett Analysis: Correlate substituent σ values with reaction rates to quantify electronic effects on reactivity .
Biological Activity
Q: What in vitro screening protocols are suitable for evaluating the antimicrobial potential of this compound while minimizing false positives? A:
- Agar Diffusion Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >15 mm indicate activity .
- MIC Determination: Use broth microdilution (96-well plates) with resazurin staining. MIC ≤ 50 µg/mL suggests therapeutic potential .
- Cytotoxicity Controls: Include HEK-293 cells in MTT assays to exclude nonspecific toxicity (IC50 > 100 µM preferred) .
Degradation Analysis
Q: Which stability-indicating HPLC methods provide reliable quantification of degradation products under accelerated storage conditions? A:
- Column: C18 (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase at 1 mL/min .
- Detection: UV at 254 nm for ester degradation products (e.g., free acetic acid). Validate with forced degradation (40°C/75% RH for 4 weeks) .
- Peak Purity: Use photodiode array (PDA) to confirm homogeneity (purity angle < threshold) .
Isomerization Pathways
Q: How should researchers design kinetic studies to characterize thermal isomerization pathways in protic solvent environments? A:
- Variable-Temperature ¹H NMR: Monitor isomerization in DMSO-d6 at 25–80°C. Calculate activation energy (Ea) via Arrhenius plots .
- DFT Transition States: Locate isomerization barriers (e.g., rotation about the thiazole-acetate bond) using QST2 calculations in Gaussian .
- Solvent Polarity Effects: Compare rates in methanol vs. DMF; protic solvents stabilize zwitterionic intermediates, accelerating isomerization .
SAR Development
Q: What multivariate statistical approaches are recommended for establishing structure-activity relationships in substituted thiazole libraries? A:
- Principal Component Analysis (PCA): Reduce descriptors (e.g., LogP, polar surface area) to 2–3 principal components explaining >85% variance .
- PLS Regression: Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) parameters with bioactivity data .
- Cluster Analysis: Group compounds by substituent effects (e.g., isopropyl vs. phenyl) to identify activity trends .
Crystallographic Challenges
Q: What refinement protocols in SHELXL are critical for resolving disorder in the propan-2-yl group during X-ray structure determination? A:
- Disorder Modeling: Split the isopropyl group into two occupancy sites (e.g., 60:40 ratio) using PART instructions .
- Restraints: Apply SIMU and DELU restraints to maintain reasonable thermal motion (Uij ≤ 0.08 Ų) .
- Hydrogen Placement: Use HFIX commands for idealized H-atom positions, validated by difference Fourier maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
